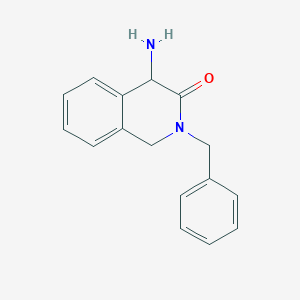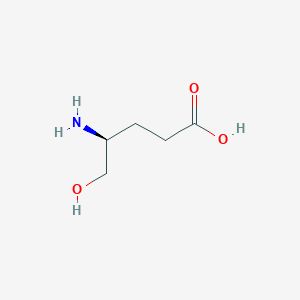![molecular formula C14H12BrClN4O B8743579 13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 189393-17-7](/img/structure/B8743579.png)
13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and ethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[3,2-B:2’,3’-E][1,4]diazepin structure, followed by the introduction of bromine, chlorine, and ethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one include other halogenated diazepin derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its specific combination of bromine, chlorine, and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
189393-17-7 |
|---|---|
Molecular Formula |
C14H12BrClN4O |
Molecular Weight |
367.63 g/mol |
IUPAC Name |
13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H12BrClN4O/c1-3-20-12-9(6-8(15)7-17-12)14(21)19(2)10-4-5-11(16)18-13(10)20/h4-7H,3H2,1-2H3 |
InChI Key |
XTNKGNXBMWKAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)








![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)



